![molecular formula C10H10NNaO2 B3214461 Sodium 1-benzylaziridine-2-carboxylate CAS No. 114426-17-4](/img/structure/B3214461.png)
Sodium 1-benzylaziridine-2-carboxylate
Overview
Description
Sodium 1-benzylaziridine-2-carboxylate is a chemical compound with the formula C10H10NNaO2 and a molecular weight of 199.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Sodium 1-benzylaziridine-2-carboxylate is represented by the SMILES string: C1C(N1CC2=CC=CC=C2)C(=O)[O-].[Na+] . This indicates that the compound contains a benzylaziridine ring attached to a carboxylate group, and it is a sodium salt .Scientific Research Applications
PDIA1 Inhibitors
Aziridine-2-carboxylic acid derivatives, such as Sodium 1-benzylaziridine-2-carboxylate, have been synthesized and tested as PDIA1 inhibitors . PDIs are enzymes containing catalytically active thiol groups, which usually are located in the endoplasmic reticulum (ER), but in the case of malignant transformation, they migrate to the cell surface . Therefore, these compounds could potentially be used in cancer treatment.
Anticancer and Immunomodulatory Activity
Aziridine-2-carboxylic acid derivatives have attracted attention of medicinal chemists since the immunomodulatory anticancer drug Leakadine® (aziridine-2-carboxamide, 2-carbamoylaziridine) was discovered and approved for clinical use . It was speculated that under physiological pH, aziridine-2-carboxamide selectively alkylates only thiol groups of cancer cell surface proteins . This suggests that Sodium 1-benzylaziridine-2-carboxylate could have similar properties.
High Reactivity Toward Nucleophiles
It is widely recognized that the high strain energy of the aziridine ring is the major factor which promotes high reactivity of aziridines toward nucleophiles . This reaction mainly proceeds with ring opening and generation of alkylated products . Therefore, Sodium 1-benzylaziridine-2-carboxylate could be used in chemical reactions that require highly reactive compounds.
Safety and Hazards
Mechanism of Action
Target of Action
Sodium 1-benzylaziridine-2-carboxylate primarily targets the aziridine ring in organic chemistry . The aziridine ring is a three-membered ring, also referred to as azaethylene or ethylenimine . The basicity of the nitrogen ring of aziridine depends on whether it is attached to electron-donating or electron-withdrawing groups .
Mode of Action
The compound interacts with its targets through nucleophilic ring opening reactions . The aziridine ring is activated in the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups and provides ring opening products after treatment with incoming nucleophiles . Additionally, the aziridine ring can also be activated with protic or Lewis acids leading to the formation of the corresponding aziridinium ion that can easily react with a nucleophile .
Biochemical Pathways
The affected biochemical pathway involves the synthesis of nitrogen-containing biologically active molecules . Aziridines are widely used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These enable the further construction of a variety of biologically and pharmaceutically important drugs .
Result of Action
The result of the compound’s action is the formation of nitrogen-containing biologically active molecules . These molecules have applications in the synthesis of a variety of biologically and pharmaceutically important drugs .
Action Environment
The action of Sodium 1-benzylaziridine-2-carboxylate is influenced by the presence of electron-withdrawing substituents and protic or Lewis acids . These factors can activate the aziridine ring, facilitating its interaction with incoming nucleophiles .
properties
IUPAC Name |
sodium;1-benzylaziridine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.Na/c12-10(13)9-7-11(9)6-8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H,12,13);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBUEBBXOPNHCR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1CC2=CC=CC=C2)C(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NNaO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1-benzylaziridine-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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